
2-Ethoxy-2-phenylacetamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2-phenylacetamidine is an organic compound with the molecular formula C10H14N2O It is known for its unique structure, which includes an ethoxy group and a phenylacetamidine moiety
Méthodes De Préparation
The synthesis of 2-Ethoxy-2-phenylacetamidine typically involves the reaction of ethyl acetate with phenylacetamidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Ethoxy-2-phenylacetamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The ethoxy group in this compound can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Research has investigated its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s structure allows for modifications that could lead to the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-2-phenylacetamidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
2-Ethoxy-2-phenylacetamidine can be compared with other similar compounds, such as:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar ethoxy group but differs in its amine functionality.
2-[[2-[(2-Carboxybenzoyl)amino]ethoxy]methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid: This compound has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific combination of ethoxy and phenylacetamidine groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
64058-86-2 |
|---|---|
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-ethoxy-2-phenylethanimidamide |
InChI |
InChI=1S/C10H14N2O/c1-2-13-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,11,12) |
Clé InChI |
WKZQOXBWBKKPHO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC=CC=C1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



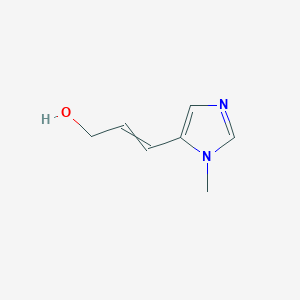

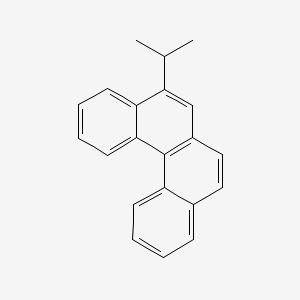
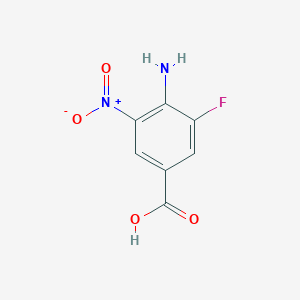
![2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B13948123.png)
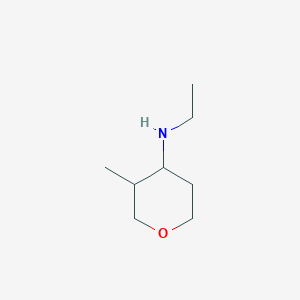
![2-[(3-Chloro-4-ethoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13948137.png)
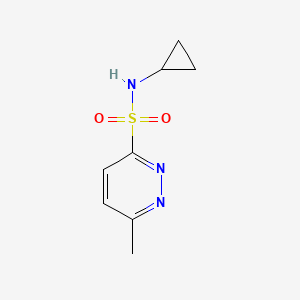

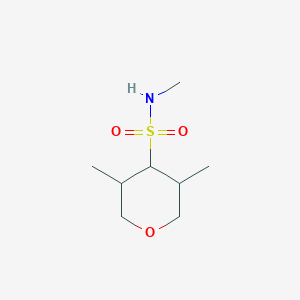
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948157.png)


